Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside
Overview
Description
Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside: is a chemical compound with the molecular formula C13H20O9 and a molecular weight of 320.29 g/mol . It is a derivative of glucopyranoside, where the hydroxyl groups at positions 2, 3, and 6 are acetylated. This compound is often used in proteomics research and other biochemical applications .
Mechanism of Action
Target of Action
Methyl 2,3,6-tri-O-acetyl-a-D-glucopyranoside is a versatile compound used in the biomedical industry It is commonly employed as a protective compound for drugs or biomolecules during formulation and storage .
Mode of Action
It is known to enhance drug stability and solubility , suggesting that it may interact with its targets to improve their chemical stability and increase their solubility in biological environments.
Pharmacokinetics
Its role in enhancing drug stability and solubility suggests that it may influence the bioavailability of drugs or biomolecules it is formulated with.
Result of Action
It is known to enhance drug stability and solubility , which could potentially improve the efficacy of drugs or biomolecules it is formulated with.
Action Environment
Given its role in enhancing drug stability and solubility , factors such as temperature, pH, and the presence of other substances could potentially influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside typically involves the acetylation of methyl alpha-D-glucopyranoside. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent glucopyranoside.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products:
Hydrolysis: Methyl alpha-D-glucopyranoside.
Oxidation: Carboxylic acids or aldehydes.
Substitution: Various substituted glucopyranosides depending on the reagent used.
Scientific Research Applications
Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving carbohydrate metabolism and enzyme interactions.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
- Methyl 2,3,4-tri-O-acetyl-6-O-trityl-alpha-D-glucopyranoside
- Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside
- Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside .
Uniqueness: Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. This pattern allows for selective interactions with enzymes and receptors, making it a valuable tool in biochemical research and industrial applications .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O9/c1-6(14)19-5-9-10(17)11(20-7(2)15)12(21-8(3)16)13(18-4)22-9/h9-13,17H,5H2,1-4H3/t9-,10-,11+,12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWIADUEFWYSBL-LBELIVKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453196 | |
Record name | Methyl 2,3,6-tri-O-acetyl-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18031-51-1 | |
Record name | α-D-Glucopyranoside, methyl, 2,3,6-triacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18031-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,3,6-tri-O-acetyl-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.